molecular formula C13H14N2O3S B11512306 8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide

8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide

Cat. No.: B11512306
M. Wt: 278.33 g/mol
InChI Key: SJQDJRKXOCOMHP-UHFFFAOYSA-N
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Description

8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide is a quinoline derivative that has garnered interest due to its potential applications in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-methoxyquinoline.

    Sulfonation: The 8-methoxyquinoline is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group at the 5-position.

    Alkylation: The final step involves the alkylation of the sulfonamide with prop-2-en-1-yl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-methoxyquinoline: Lacks the sulfonamide and prop-2-en-1-yl groups.

    N-(prop-2-en-1-yl)quinoline-5-sulfonamide: Lacks the methoxy group.

Uniqueness

8-methoxy-N-(prop-2-en-1-yl)quinoline-5-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

8-methoxy-N-prop-2-enylquinoline-5-sulfonamide

InChI

InChI=1S/C13H14N2O3S/c1-3-8-15-19(16,17)12-7-6-11(18-2)13-10(12)5-4-9-14-13/h3-7,9,15H,1,8H2,2H3

InChI Key

SJQDJRKXOCOMHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NCC=C)C=CC=N2

Origin of Product

United States

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